Cas no 194857-85-7 (Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl-)

Benzenepropanoic acid, 4-hydroxy-α,2,6-trimethyl-, is a substituted aromatic carboxylic acid characterized by its hydroxyl and methyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may influence reactivity and biological activity. The presence of the hydroxy group at the para position and methyl substitutions at the α, 2, and 6 positions contribute to its steric and electronic properties, potentially enhancing stability or modulating interactions in chemical or biochemical systems. Its well-defined structure makes it a valuable intermediate for the development of more complex molecules, particularly in medicinal chemistry and material science applications.
Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl- structure
194857-85-7 structure
Product Name:Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl-
CAS No:194857-85-7
MF:C12H16O3
MW:208.253643989563
MDL:MFCD03426257
CID:116667
PubChem ID:3451348
Update Time:2025-06-07

Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl-
    • 4-HYDROXY-2,2',6-TRIMETHYL-BENZENEPROPANOIC ACID
    • (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-
    • 3-(4-hydroxy-2,6-dimethylbenzyl)-2-methylpropionic acid
    • 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methyl-propionic acid
    • 3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
    • AC1MQGDZ
    • CTK8E4199
    • I14-33420
    • A919545
    • CS-0199997
    • (R)-3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid
    • 194857-85-7
    • 4-HYDROXY-2,2,6-TRIMETHYL-BENZENEPROPANOICACID
    • AKOS015909497
    • SB47399
    • FT-0771951
    • 3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoicacid
    • DTXSID60392599
    • 3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid
    • SCHEMBL14032468
    • (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionicacid
    • DB-016816
    • 1311254-87-1
    • MDL: MFCD03426257
    • Inchi: 1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)
    • InChI Key: LPPITBJXYYCDEQ-UHFFFAOYSA-N
    • SMILES: OC(C(C)CC1C(C)=CC(=CC=1C)O)=O

Computed Properties

  • Exact Mass: 208.11
  • Monoisotopic Mass: 208.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.148
  • Boiling Point: 385 °C at 760 mmHg
  • Flash Point: 200.8 °C

Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl- Security Information

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Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl- Suppliers

Amadis Chemical Company Limited
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(CAS:194857-85-7)Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl-
Order Number:A919545
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:10
Price ($):308.0
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Additional information on Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl-

Benzenepropanoic acid,4-hydroxy-α,2,6-trimethyl- (CAS No. 194857-85-7): A Comprehensive Overview

Benzenepropanoic acid,4-hydroxy-α,2,6-trimethyl-, identified by its Chemical Abstracts Service (CAS) number 194857-85-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug development and therapeutic interventions. The presence of a hydroxyl group at the 4-position and methyl substituents at the α, 2, and 6-positions on the benzene ring contributes to its distinct chemical properties and biological activities.

The< strong>benzenepropanoic acid backbone of this compound suggests a relationship to well-known classes of organic acids that are frequently explored in medicinal chemistry. The hydroxyl group introduces polarity and potential hydrogen bonding capabilities, while the methyl groups enhance lipophilicity and influence electronic distribution across the aromatic system. These structural elements collectively contribute to the compound's interaction with biological targets, making it a candidate for further investigation in various pharmacological contexts.

Recent research in the< strong>pharmaceutical industry has highlighted the importance of structurally diverse molecules in addressing complex diseases. Compounds like< strong>Benzenepropanoic acid,4-hydroxy-α,2,6-trimethyl- are often screened for their ability to modulate enzyme activity, receptor binding, and cellular signaling pathways. The< strong>4-hydroxy moiety is particularly noteworthy, as hydroxylated aromatic compounds have been implicated in a wide range of biological processes, including antioxidant and anti-inflammatory effects.

In vitro studies have begun to explore the< strong>biological activity of< strong>CAS No. 194857-85-7. Initial findings suggest that this compound may exhibit properties relevant to metabolic regulation and neuroprotective mechanisms. The< strong>α,2,6-trimethyl substitution pattern is particularly intriguing, as it creates a steric environment that could influence how the molecule interacts with biological membranes or enzymes. Further investigations are warranted to elucidate these interactions at a molecular level.

The synthesis of< strong>Benzenepropanoic acid,4-hydroxy-α,2,6-trimethyl- presents unique challenges due to its complex stereochemistry and functional group compatibility. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and selective hydrogenation have been explored to construct the desired framework efficiently.

The< strong>CAS registry number 194857-85-7 serves as a critical identifier for this compound in scientific literature and databases. This standardized numbering system ensures accurate referencing across different research papers, patents, and regulatory documents. Researchers relying on this compound can confidently verify its identity and purity through spectroscopic and chromatographic analyses supported by this unique identifier.

Evaluation of< strong>Benzenepropanoic acid,4-hydroxy-α,2,6-trimethyl-'s pharmacokinetic properties is essential for assessing its potential as a drug candidate. Factors such as solubility, stability under various conditions (pH, temperature), and metabolic degradation pathways must be carefully studied. These parameters determine how effectively the compound can be administered and utilized within biological systems.

The< strong>hydroxyl group's role in hydrogen bonding interactions makes it a key feature for designing molecules with specific binding affinities. In drug discovery pipelines, compounds with well-defined hydrogen bonding capabilities are often preferred due to their ability to form stable complexes with biological targets like enzymes or receptors. This characteristic could be leveraged to enhance the therapeutic efficacy of derivatives of< strong>CAS No. 194857-85-7.

In conclusion,< strong>Benzenepropanoic acid,4-hydroxy-α,2,6-trimethyl-, with its CAS number 194857-85-7, represents an intriguing subject for medicinal chemistry research. Its structural complexity and functional diversity offer opportunities for developing novel therapeutic agents targeting various diseases. Continued investigation into its synthesis,< strong>biological activity, and pharmacokinetic behavior will likely uncover new applications in human health.

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Amadis Chemical Company Limited
(CAS:194857-85-7)Benzenepropanoic acid,4-hydroxy-a,2,6-trimethyl-
A919545
Purity:99%
Quantity:1g
Price ($):308.0
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